molecular formula C14H9Cl4NO2 B1333045 2,2,2-trichloro-1-{4-[2-(4-chlorophenyl)acetyl]-1H-pyrrol-2-yl}-1-ethanone CAS No. 338397-93-6

2,2,2-trichloro-1-{4-[2-(4-chlorophenyl)acetyl]-1H-pyrrol-2-yl}-1-ethanone

Cat. No. B1333045
M. Wt: 365 g/mol
InChI Key: QFLUPJLSLJIZJW-UHFFFAOYSA-N
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Description

The compound 2,2,2-trichloro-1-{4-[2-(4-chlorophenyl)acetyl]-1H-pyrrol-2-yl}-1-ethanone is a complex organic molecule that likely contains a pyrrole moiety, which is a five-membered heterocyclic ring containing nitrogen, attached to a 4-chlorophenyl group through an acetyl linkage. The trichloroethanone structure suggests the presence of a ketone functional group with three chlorine atoms on the adjacent carbon.

Synthesis Analysis

While the specific synthesis of 2,2,2-trichloro-1-{4-[2-(4-chlorophenyl)acetyl]-1H-pyrrol-2-yl}-1-ethanone is not detailed in the provided papers, similar compounds have been synthesized through condensation reactions. For instance, 1-(8-Chloro-3-methyl-1H-pyrazolo[4,3-c]cinnolin-1-yl)-2-(2-chlorophenyl)ethanone was synthesized using a condensation reaction in a polar aprotic solvent with a catalytic amount of concentrated HCl . This suggests that a similar approach could be employed for the synthesis of the compound , possibly involving a condensation of a chlorinated pyrrole with an appropriate acetyl chloride derivative.

Molecular Structure Analysis

The molecular structure of related compounds has been elucidated using various spectroscopic techniques such as IR, 1H-NMR, 13C-NMR, and mass spectrometry . These techniques would likely be useful in determining the structure of 2,2,2-trichloro-1-{4-[2-(4-chlorophenyl)acetyl]-1H-pyrrol-2-yl}-1-ethanone, providing insights into the arrangement of atoms and the presence of functional groups.

Chemical Reactions Analysis

The chemical reactions involving chlorinated compounds can be complex. For example, photoadducts of chloroethylenes with 2-pyrones have been studied, showing the formation of [2+2] cycloadducts and subsequent dehydrochlorination reactions . Although the compound is not a 2-pyrone, the presence of chlorinated moieties suggests that it may undergo similar reactions under the right conditions, such as photochemical reactions or eliminations.

Physical and Chemical Properties Analysis

The physical and chemical properties of chlorinated organic compounds can be inferred from related studies. For instance, the synthesis of 2-chloro-1-(4-chlorophenyl) ethanone involved reactions at a controlled temperature of 45 °C, indicating thermal stability up to at least this temperature . The solubility, melting point, and reactivity of 2,2,2-trichloro-1-{4-[2-(4-chlorophenyl)acetyl]-1H-pyrrol-2-yl}-1-ethanone would need to be determined experimentally, but it is likely to be relatively non-polar due to the presence of aromatic rings and chlorinated groups, affecting its solubility in various solvents.

Scientific Research Applications

  • Thermophysical Property Data Analysis

    • Field : Physical Chemistry
    • Application : The compound 2,2,2-trichloro-1,1-bis(4-chlorophenyl)ethanol has been studied for its thermophysical properties .
    • Method : The data were generated through dynamic data analysis, as implemented in the NIST ThermoData Engine software package .
    • Results : The study provides critically evaluated recommendations for various properties such as triple point temperature, normal boiling temperature, critical temperature, and critical pressure .
  • Regio, Chemo, and Stereoselective Synthesis

    • Field : Organic Chemistry
    • Application : 2,2,2-Trichloroethyl chloroformate, a similar compound, is used in regio, chemo, and stereoselective synthesis .
    • Method : This compound is used as a derivatizing reagent in gas chromatographic/mass spectrometric determination .
    • Results : It has been used to determine a large range of amphetamine-related drugs and ephedrines in plasma, urine, and hair samples .

Safety And Hazards

This would involve a discussion of the compound’s toxicity, its potential health effects, and any precautions that should be taken when handling it.


Future Directions

This would involve a discussion of potential future research directions, such as new applications for the compound, improvements to its synthesis, or further studies of its properties or effects.


I hope this general information is helpful. If you have a specific question about a different compound, feel free to ask!


properties

IUPAC Name

2,2,2-trichloro-1-[4-[2-(4-chlorophenyl)acetyl]-1H-pyrrol-2-yl]ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9Cl4NO2/c15-10-3-1-8(2-4-10)5-12(20)9-6-11(19-7-9)13(21)14(16,17)18/h1-4,6-7,19H,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QFLUPJLSLJIZJW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CC(=O)C2=CNC(=C2)C(=O)C(Cl)(Cl)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9Cl4NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501151180
Record name 2-(4-Chlorophenyl)-1-[5-(2,2,2-trichloroacetyl)-1H-pyrrol-3-yl]ethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501151180
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

365.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,2,2-trichloro-1-{4-[2-(4-chlorophenyl)acetyl]-1H-pyrrol-2-yl}-1-ethanone

CAS RN

338397-93-6
Record name 2-(4-Chlorophenyl)-1-[5-(2,2,2-trichloroacetyl)-1H-pyrrol-3-yl]ethanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=338397-93-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(4-Chlorophenyl)-1-[5-(2,2,2-trichloroacetyl)-1H-pyrrol-3-yl]ethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501151180
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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